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Compound of Interest

2'5"-Dihydroxy-4-
Compound Name:

methoxychalcone
CAS No.: 6342-92-3
Cat. No.: B10753336

Get Quote

Abstract & Compound Profile

2',5'-Dihydroxy-4-methoxychalcone (CAS: 6342-92-3) is a bioactive flavonoid precursor
belonging to the chalcone class (1,3-diaryl-2-propen-1-ones). Often investigated for its anti-
inflammatory, antioxidant, and potential anti-leishmanial properties, this compound serves as a
critical scaffold in Structure-Activity Relationship (SAR) studies. Its structural uniqueness lies in
the para-hydroquinone substitution pattern on Ring A (2',5'-dihydroxy), which distinguishes it
from the more common phloroglucinol (2',4',6") or resorcinol (2',4") derivatives found in nature.

Accurate characterization requires a multi-modal approach combining chromatographic purity
assessment with spectroscopic structural validation to distinguish it from isomeric analogues
(e.g., 2',4'-dihydroxy isomers).

Physicochemical Identity
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Property Value
2E)-1-(2,5-dihydroxyphenyl)-3-(4-

IUPAC Name (eEF1{ y yphenyl)-3-
methoxyphenyl)prop-2-en-1-one

Molecular Formula C16H1404

Molecular Weight 270.28 g/mol

Monoisotopic Mass 270.0892 Da

Appearance Yellow to Orange Crystalline Solid

N Soluble in DMSO, Methanol, Acetone; Sparingly

Solubility ]
soluble in Water

UV Maxima ~350 nm (Band I), ~260 nm (Band II)

Synthesis & Structural Logic

To understand the impurity profile and NMR signals, one must recognize the synthetic origin.
This compound is typically synthesized via Claisen-Schmidt condensation under basic
conditions.[1]

e Precursors: 2,5-Dihydroxyacetophenone (Ring A) + 4-Methoxybenzaldehyde (Ring B).

o Key Impurities: Unreacted aldehyde, cyclized flavanone (6-hydroxy-4'-methoxyflavanone), or
Michael addition adducts.
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Figure 1: Synthetic pathway and potential degradation routes relevant to analytical method

development.

Protocol 1: High-Performance Liquid

Chromatography (HPLC)

This method separates the chalcone from its precursors and potential flavanone isomers.[1]

Equipment & Reagents[3][4][5][6][7]1[8][9]

o System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pm).

e Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Method Parameters

Parameter

Setting

Mobile Phase A

Water + 0.1% Formic Acid

Mobile Phase B

Acetonitrile + 0.1% Formic Acid

Flow Rate 1.0 mL/min
Injection Volume 10 pL
Column Temp 30°C

Detection

360 nm (Chalcone specific), 254 nm (General),

280 nm (Precursors)

Gradient Program
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Time (min) % B Event

0.0 20 Equilibration
2.0 20 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash

18.1 20 Re-equilibration
23.0 20 End

Data Interpretation:

o Retention Time (RT): The chalcone is less polar than the precursors and will elute late

(approx. 10-12 min).[1]

o UV Spectrum: Look for a broad Band | absorption at 340-360 nm.[1] If the peak shifts to
~280-300 nm with no Band I, the compound has likely cyclized to the flavanone.[1]

Protocol 2: Mass Spectrometry (LC-MS/MS)

Mass spectrometry confirms the molecular mass and provides fragmentation patterns

characteristic of the chalcone skeleton.[1]

ESI Parameters (Positive Mode)

e Source: Electrospray lonization (ESI).[1]
o Capillary Voltage: 3.5 kV.

e Scan Range:m/z 100-500.[1]

Fragmentation Logic (MS/IMS)[7]

e Precursor lon:m/z 271.09 [M+H]*[1]
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e Primary Fragment (m/z 161): Loss of the B-ring (4-methoxybenzene) moiety via Retro-Diels-
Alder (RDA) or C-C bond cleavage alpha to the carbonyl. This leaves the A-ring fragment
(dihydroxybenzoyl cation).[1]

e Secondary Fragment (m/z 137): Cleavage of the A-ring, leaving the B-ring cinnamoyl
fragment.

o Neutral Losses: Loss of H20 (18 Da) and CO (28 Da) are common in phenolic chalcones.[1]

Protocol 3: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.[1] The 2',5'-substitution pattern offers a
distinct fingerprint compared to the common 2',4' isomer.

Solvent[6]

e Recommended: DMSO-d6 or Acetone-d6.[1]

» Note: CDCIs may be used, but hydroxyl protons (especially 5'-OH) may be broad or invisible.

1H NMR Diagnostic Signals (400 MHz, DMSO-d6)

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Dihydroxy-4-methoxychalcone
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Dihydroxy-4-methoxychalcone
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Dihydroxy-4-methoxychalcone
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Dihydroxy-4-methoxychalcone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753336?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Chemical ) ]
. . . Coupling Assignment
Position Proton Type Shift (o Multiplicity

(H2) Logic
ppm)

Diagnostic:
) Singlet Intramolecula
2'-OH Phenolic 12.0-12.8 -
(Sharp) r H-bond to

C=0.[1]

Diagnostic:
L Trans-
B Vinylic 7.7-7.9 Doublet J=155
geometry

alkene.[1]

Trans-
a Vinylic 76-7.7 Doublet J=155 geometry
alkene.

Meta-
coupling to H-
4", Ortho to
C=0.

6' A-Ring 7.3-74 Doublet J=3.0

Ortho to 5'-
4' A-Ring 6.9-7.0 dd J=8.8,3.0 OH, Meta to
2'-OH.

Ortho to 2'-
3 A-Ring 6.8-6.9 Doublet J=8.38 OH
(Shielded).

Ortho to
2,6 B-Ring 78-7.9 Doublet J=8.5 alkene

linkage.

Ortho to OMe
group.

3,5 B-Ring 7.0-7.1 Doublet J=8.5

4-Methoxy

OMe Methoxy 3.80 Singlet -
group.[1]
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Free phenolic
OH

(exchangeabl

e).[1]

5'-OH Phenolic 9.0-95 Broad Singlet

Critical Distinction: In the 2',4'-isomer, the H-6' signal appears as a doublet of doublets (or
doublet) at a significantly different shift due to the shielding effect of the 4'-OH. In the 2',5'-
isomer, the H-6' is meta to the 5-OH and ortho to the carbonyl, often appearing as a narrow
doublet (meta coupling only) or a singlet if resolution is low.

13C NMR Key Signals[2][4][8]

e Carbonyl (C=0): ~192 ppm (Deshielded by H-bond).[1]

C-2' (A-Ring): ~155-160 ppm (Oxygenated).[1]

C-5' (A-Ring): ~150 ppm (Oxygenated).[1]

C-4 (B-Ring): ~160 ppm (Methoxy substituted).[1]

C-B: ~144 ppm.[1]

C-a: ~118 ppm.[1]

Visualization: Analytical Workflow
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Figure 2: Integrated analytical workflow for the validation of 2',5'-Dihydroxy-4-

methoxychalcone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2'5-Dihydroxy-4-methoxychalcone | C16H1404 | CID 5355888 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Application Note: Analytical Characterization of 2',5'-
Dihydroxy-4-methoxychalcone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10753336/docs#application-note-analytical-
characterization-of-2-5-dihydroxy-4-methoxychalcone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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